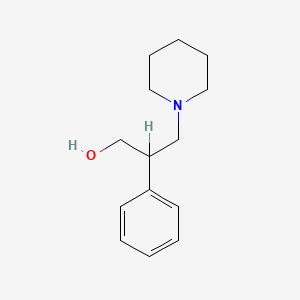

2-Phenyl-3-piperidin-1-yl-propan-1-ol

Description

BenchChem offers high-quality 2-Phenyl-3-piperidin-1-yl-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-piperidin-1-yl-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3-piperidin-1-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSDAJJKLVHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276808 |

Source

|

| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802559-15-5 |

Source

|

| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Phenyl-3-piperidin-1-yl-propan-1-ol

Abstract: This guide provides a detailed, rationale-driven methodology for the synthesis and structural elucidation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a piperidine-containing phenylpropanolamine. The synthetic strategy employs a classic two-step sequence, beginning with the multicomponent Mannich reaction to form a β-aminoketone intermediate, followed by the selective reduction of the carbonyl to yield the target secondary alcohol. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also insights into the underlying chemical principles and analytical validation. We delve into the mechanistic basis for the reaction, process optimization considerations, and a full suite of spectroscopic characterization techniques (NMR, IR, MS) required to unequivocally confirm the identity and purity of the final compound.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as one of the most important saturated N-heterocycles in the design of pharmaceutical agents.[1] Its derivatives are integral components in over twenty classes of drugs, spanning therapeutics for neurological disorders, cancer, and infectious diseases.[1][2] The compound of interest, 2-Phenyl-3-piperidin-1-yl-propan-1-ol, belongs to the family of Mannich bases, which are themselves a critical class of compounds known for their broad spectrum of pharmacological activities.[3][4] The synthesis of such molecules is a foundational exercise in the development of novel chemical entities with potential therapeutic value. This guide presents a robust and reproducible pathway to this specific target, emphasizing the logic behind the chosen synthetic and analytical methods.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is most efficiently achieved through a two-step process. This approach leverages the power of the Mannich reaction for C-C bond formation, followed by a standard functional group transformation.

-

Step 1: Mannich Reaction. A three-component condensation of acetophenone (the active hydrogen component), formaldehyde (the aldehyde), and piperidine (the secondary amine) to yield the β-aminoketone intermediate, 1-phenyl-3-(piperidin-1-yl)propan-1-one.[5][6]

-

Step 2: Selective Reduction. The carbonyl group of the Mannich base intermediate is selectively reduced to a hydroxyl group using a mild hydride reducing agent, affording the final product, 2-Phenyl-3-piperidin-1-yl-propan-1-ol.

This strategy is advantageous due to the commercial availability and low cost of the starting materials, the high efficiency of the reactions, and the straightforward purification procedures.

Caption: Overall two-step synthetic scheme.

Part I: The Mannich Reaction - Synthesis of the Ketone Intermediate

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] The reaction proceeds via the formation of an iminium salt from the amine and aldehyde, which then acts as the electrophile.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of formaldehyde. Dehydration of the resulting hemiaminal yields a highly reactive electrophile, the N,N-disubstituted iminium ion (often called an Eschenmoser salt precursor). Simultaneously, the acidic conditions promote the enolization of acetophenone. The enol form then attacks the iminium ion, forming a new carbon-carbon bond and, after proton transfer, yielding the β-aminoketone product.

Caption: Key stages of the Mannich reaction mechanism.

Experimental Protocol: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (12.0 g, 0.1 mol), piperidine hydrochloride (12.1 g, 0.1 mol), and paraformaldehyde (4.5 g, 0.15 mol).

-

Solvent Addition: Add 100 mL of absolute ethanol, followed by 1 mL of concentrated hydrochloric acid as a catalyst. The use of the pre-formed amine salt and catalytic acid ensures the generation of the reactive iminium intermediate.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Ethyl Acetate:Methanol). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 200 mL of ice-cold water and basify to pH 9-10 with a 2M sodium hydroxide solution. The free Mannich base will precipitate as an oil or solid.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The product, 1-phenyl-3-(piperidin-1-yl)propan-1-one, can be purified further by vacuum distillation or by converting it back to its hydrochloride salt and recrystallizing from an ethanol/ether mixture.

Part II: Reduction - Synthesis of the Final Alcohol

The conversion of the intermediate ketone to the target alcohol is a straightforward reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, effective for reducing aldehydes and ketones without affecting other potentially reducible groups. Its ease of handling makes it preferable to more powerful and pyrophoric reagents like lithium aluminum hydride (LiAlH₄) for this application.

Experimental Protocol: Synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve the crude 1-phenyl-3-(piperidin-1-yl)propan-1-one (21.7 g, ~0.1 mol) in 200 mL of methanol. Cool the solution to 0-5 °C in an ice bath.

-

Reductant Addition: While stirring, add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes. The portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the disappearance of the ketone starting material by TLC.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of water. Once the effervescence ceases, add 50 mL of 1M hydrochloric acid to neutralize the excess borohydride and borate esters.

-

pH Adjustment & Extraction: Basify the solution to pH 10-11 with 2M sodium hydroxide. Extract the product into dichloromethane (3 x 100 mL).

-

Washing & Drying: Combine the organic extracts, wash with brine (1 x 75 mL), and dry over anhydrous magnesium sulfate.

-

Isolation & Purification: Filter the solution and remove the solvent by rotary evaporation to yield the crude 2-Phenyl-3-piperidin-1-yl-propan-1-ol. The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.

Overall Experimental Workflow

Caption: Step-by-step experimental workflow.

Part III: Structural Elucidation and Characterization

Confirmation of the final product's structure and purity is achieved through a combination of spectroscopic methods. The following data are representative of what is expected for pure 2-Phenyl-3-piperidin-1-yl-propan-1-ol (C₁₄H₂₁NO, MW: 219.32 g/mol ).[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak is expected, along with characteristic fragment ions.

| m/z (relative intensity) | Assignment |

| 219 | [M]⁺, Molecular Ion |

| 202 | [M - OH]⁺ |

| 188 | [M - CH₂OH]⁺ |

| 98 | [Piperidine-CH₂]⁺ (base peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The key diagnostic signals are the appearance of a broad hydroxyl stretch and the disappearance of the sharp carbonyl stretch from the ketone intermediate.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H | Alcohol hydroxyl stretch |

| 3080-3020 | C-H (sp²) | Aromatic C-H stretch |

| 2950-2850 | C-H (sp³) | Aliphatic C-H stretch |

| ~1685 (absent) | C=O | Ketone carbonyl stretch (from intermediate) |

| 1600, 1495, 1450 | C=C | Aromatic ring stretches |

| ~1050 | C-O | Secondary alcohol C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Expected data in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Ar-H (Phenyl protons) |

| 4.90 | dd | 1H | -CH(OH)- |

| 3.00 | m | 1H | -CH(Ph)- |

| 2.80 - 2.60 | m | 2H | -CH₂-N |

| 2.50 - 2.30 | m | 4H | Piperidine α-CH₂ |

| 2.10 (broad s) | s | 1H | -OH |

| 1.70 - 1.50 | m | 4H | Piperidine β-CH₂ |

| 1.50 - 1.35 | m | 2H | Piperidine γ-CH₂ |

¹³C NMR (Expected data in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~74 | -CH(OH)- |

| ~62 | -CH₂-N |

| ~55 | Piperidine α-C |

| ~48 | -CH(Ph)- |

| ~26 | Piperidine β-C |

| ~24 | Piperidine γ-C |

Conclusion

This guide has outlined a reliable and well-characterized two-step synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. By employing a classic Mannich reaction followed by a selective sodium borohydride reduction, the target molecule can be obtained in good yield and high purity. The detailed experimental protocols and the rationale behind key procedural choices provide a solid foundation for researchers to replicate and adapt this synthesis. The comprehensive characterization data serves as a benchmark for validating the structural identity of the final product, ensuring its suitability for further investigation in medicinal chemistry and drug discovery programs.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

-

SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]

-

ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]

-

Gasanov, B. R. (n.d.). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-1-propanol. PubChem Compound Database. Retrieved from [Link]

-

Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70. Retrieved from [Link]

-

Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PubMed Central, National Institutes of Health. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-(3-(Piperidin-1-YL)phenyl)propan-1-one [smolecule.com]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 6. thaiscience.info [thaiscience.info]

- 7. scbt.com [scbt.com]

"2-Phenyl-3-piperidin-1-yl-propan-1-ol chemical properties and IUPAC name"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, IUPAC nomenclature, synthesis, and potential biological significance of the piperidine derivative, 2-Phenyl-3-piperidin-1-yl-propan-1-ol. This document is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Introduction

2-Phenyl-3-piperidin-1-yl-propan-1-ol is a member of the amino alcohol class of organic compounds, characterized by a phenyl group and a piperidine ring attached to a propanol backbone. The presence of the piperidine moiety, a common scaffold in many pharmaceuticals, and the chiral center at the second carbon of the propanol chain, suggest its potential for diverse biological activities. This guide will delve into the fundamental chemical aspects of this molecule, providing a foundation for its further exploration in medicinal chemistry and related disciplines.

Part 1: Nomenclature and Chemical Properties

IUPAC Name and CAS Number

The correct and systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-Phenyl-3-(piperidin-1-yl)propan-1-ol .

It is registered under the CAS Number: 802559-15-5 .[1]

Chemical Structure

The molecular structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol consists of a central three-carbon propane chain. The first carbon is part of a primary alcohol group (-CH₂OH). The second carbon is attached to a phenyl group (-C₆H₅). The third carbon is bonded to the nitrogen atom of a piperidine ring.

Figure 1: Chemical structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| Density | 1.041 g/cm³ | |

| Boiling Point | 347.8 °C at 760 mmHg | |

| Flash Point | 163 °C |

Part 2: Synthesis Methodology

The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol can be achieved through a two-step process involving a Mannich reaction followed by a reduction. This approach is a common and effective method for the preparation of β-amino alcohols.

Synthesis Workflow

Figure 2: Synthetic workflow for 2-Phenyl-3-piperidin-1-yl-propan-1-ol.

Experimental Protocol

Step 1: Synthesis of 3-(Piperidin-1-yl)-1-phenylpropan-1-one (Mannich Base)

This step involves the Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and piperidine.

-

Materials:

-

Acetophenone

-

Paraformaldehyde (as a source of formaldehyde)

-

Piperidine

-

Hydrochloric acid (catalyst)

-

Ethanol (solvent)

-

Diethyl ether

-

Sodium hydroxide solution

-

-

Procedure:

-

In a round-bottom flask, dissolve acetophenone and piperidine hydrochloride (formed in situ by adding piperidine and HCl) in ethanol.

-

Add paraformaldehyde to the mixture.

-

Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted acetophenone.

-

Make the aqueous layer basic by adding a sodium hydroxide solution, which will precipitate the Mannich base.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-(Piperidin-1-yl)-1-phenylpropan-1-one.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of 3-(Piperidin-1-yl)-1-phenylpropan-1-one to 2-Phenyl-3-piperidin-1-yl-propan-1-ol

The ketone group of the Mannich base is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.[2][3]

-

Materials:

-

3-(Piperidin-1-yl)-1-phenylpropan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (solvent)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the 3-(Piperidin-1-yl)-1-phenylpropan-1-one in methanol or ethanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution with stirring. The addition should be controlled to manage the exothermic reaction.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water to decompose the excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Phenyl-3-piperidin-1-yl-propan-1-ol.

-

The final product can be purified by column chromatography on silica gel.

-

Part 3: Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the piperidine ring, and the propanol backbone.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| -OH | Variable (broad singlet) | Broad Singlet |

| -CH(Ph)- | 2.8 - 3.2 | Multiplet |

| -CH₂-N | 2.4 - 2.8 | Multiplet |

| Piperidine-H (axial & equatorial) | 1.4 - 1.7 | Multiplet |

| -CH₂-OH | 3.5 - 3.8 | Multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl C-H | 125 - 130 |

| -CH(Ph)- | 45 - 55 |

| -CH₂-N | 55 - 65 |

| Piperidine C (adjacent to N) | 50 - 60 |

| Piperidine C | 24 - 30 |

| -CH₂-OH | 60 - 70 |

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200 - 3600 | Broad |

| C-H (aromatic) | 3000 - 3100 | |

| C-H (aliphatic) | 2850 - 3000 | |

| C=C (aromatic) | 1450 - 1600 | |

| C-O (alcohol) | 1000 - 1260 | |

| C-N (amine) | 1020 - 1250 |

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 219. The fragmentation pattern would likely involve the loss of a hydroxyl group, the piperidine ring, or cleavage of the propane chain.

Part 4: Potential Biological and Pharmacological Activity

While specific biological data for 2-Phenyl-3-piperidin-1-yl-propan-1-ol is not extensively documented, its structural features suggest potential pharmacological activities.

-

Piperidine Moiety: The piperidine ring is a key component in a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. Its presence in the target molecule suggests a potential for interaction with various biological receptors.

-

Phenylpropanolamine Core: The 1-phenyl-2-aminopropanol scaffold is found in several psychoactive and stimulant drugs. This structural similarity indicates that 2-Phenyl-3-piperidin-1-yl-propan-1-ol could potentially exhibit effects on the central nervous system.

-

Chirality: The presence of a chiral center at the C-2 position means the compound can exist as a pair of enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles, a crucial consideration in drug development.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.

Conclusion

2-Phenyl-3-piperidin-1-yl-propan-1-ol is a synthetically accessible amino alcohol with structural motifs that suggest potential for biological activity. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists interested in the exploration and development of novel piperidine-based compounds for pharmaceutical applications.

References

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-2-fluoranyl-3-phenyl-1-piperidin-1-yl-prop-2-en-1-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Computational Studies of 2-nitro-3-phenyl-3- (phenylthio)propan-1-ol and their Derivatives. Retrieved from [Link]

-

PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from [Link]

- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.

-

MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds III. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-2-(Naphthalen-1-yl-methyl)amino-3-phenyl-propan-1-ol - Optional[13C NMR]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and clearance. Early assessment of this property is paramount in modern drug discovery to guide lead optimization and mitigate the risk of late-stage failures. This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a compound featuring structural motifs common in centrally active agents. We will delve into the theoretical underpinnings of its metabolism, present a robust, self-validating experimental protocol using human liver microsomes, detail the bioanalytical quantification via LC-MS/MS, and provide a clear methodology for data analysis and interpretation. This document is intended for researchers, medicinal chemists, and drug development scientists, offering both the strategic rationale and the practical steps required to generate high-quality, decision-enabling data.

The Strategic Imperative of Metabolic Stability

In the drug discovery cascade, the goal is to identify molecules with an optimal balance of potency, selectivity, and drug-like properties. Among the most crucial of these properties is metabolic stability. A compound that is too rapidly metabolized (metabolically labile) will likely be cleared from the body too quickly to achieve therapeutic concentrations, resulting in a short duration of action and poor oral bioavailability.[1][2] Conversely, a compound that is excessively stable (metabolically stable) may accumulate in the body, potentially leading to toxicity or undesirable drug-drug interactions.

The structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol presents several potential sites for metabolic modification:

-

Phenyl Group: This aromatic ring is a classic substrate for hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[3]

-

Piperidine Ring: Alicyclic amines like piperidine are susceptible to a variety of metabolic attacks, including N-dealkylation, oxidation at carbons alpha to the nitrogen to form lactams, and even ring-opening or contraction reactions.[4][5][6][7]

-

Propanol Sidechain: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

Understanding the susceptibility of these sites to enzymatic degradation is essential for predicting the compound's in vivo fate and for designing next-generation analogs with improved pharmacokinetic profiles.

Theoretical Metabolic Pathways of 2-Phenyl-3-piperidin-1-yl-propan-1-ol

Before initiating experimental work, it is instructive to hypothesize the likely metabolic transformations the compound may undergo. These reactions are primarily catalyzed by Phase I enzymes, with CYP enzymes being the most significant contributors in liver microsomes.[8] For compounds containing a piperidine moiety, CYP3A4 and CYP2D6 are frequently implicated in their metabolism.[7][9]

Potential Phase I Metabolic Transformations:

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the para-position due to steric accessibility.

-

Piperidine Ring Oxidation:

-

N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the propanol chain. This is a very common pathway for tertiary amines.[5]

-

α-Carbon Hydroxylation: Oxidation of the carbons adjacent to the nitrogen atom, which can lead to the formation of a stable lactam metabolite.

-

-

Aliphatic Hydroxylation: Oxidation at various positions on the propanol chain.

-

Alcohol Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, which can be further oxidized to a carboxylic acid.

These potential pathways are visualized in the diagram below.

Experimental Design: A Validated Approach to In Vitro Assessment

The most widely used and validated introductory assay for metabolic stability is the liver microsomal stability assay.[8][10][11] This system is cost-effective, has high throughput, and contains a rich complement of Phase I drug-metabolizing enzymes, particularly the CYP family.[8]

Principle of the Assay: The core principle is to incubate the test compound with liver microsomes and an essential enzymatic cofactor (NADPH) and monitor the disappearance of the parent compound over a set time course.[11][12] The rate of disappearance provides a direct measure of the compound's intrinsic metabolic clearance.

Critical Reagents and Their Rationale:

-

Human Liver Microsomes (HLM): A subcellular fraction obtained from pooled human livers, serving as the primary source of Phase I metabolic enzymes.[13] Using a pooled lot averages out inter-individual variability.

-

NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to facilitate their oxidative reactions.[10] A single addition of NADPH would be rapidly consumed. Therefore, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain a constant supply of NADPH throughout the incubation, ensuring the reaction proceeds under linear kinetic conditions.

-

Potassium Phosphate Buffer (pH 7.4): This buffer system is used to maintain a stable and physiologically relevant pH, which is critical for optimal enzyme function.[12]

-

Control Compounds: To ensure the assay is performing correctly, both a high-clearance control (e.g., Verapamil, known to be rapidly metabolized) and a low-clearance control (e.g., Warfarin, known to be slowly metabolized) are run in parallel. This validates the metabolic competency of the HLM lot and the overall assay procedure.

Detailed Experimental Protocol

This protocol outlines a robust method for determining the metabolic stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.

Step 1: Reagent Preparation

-

Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.

-

Test Compound Stock: Prepare a 1 mM stock solution of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in DMSO. The final concentration of DMSO in the incubation must be less than 0.5%.[12]

-

Microsomal Solution: Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL stock) at 37°C and immediately place on ice.[13] Dilute to a working concentration of 1 mg/mL in the phosphate buffer.

-

NADPH Regenerating System Solution: Prepare a solution containing Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer according to the manufacturer's instructions.

-

Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar but non-interfering compound like Labetalol) at a fixed concentration (e.g., 100 nM).

Step 2: Incubation Procedure

-

In a 96-well plate, combine the microsomal solution and buffer.

-

Add the test compound stock solution to achieve a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[12]

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and enzymes to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH Regenerating System solution.[11] This is your T=0 time point.

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate plate containing the cold Quenching Solution.[11] The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

Step 3: Sample Processing

-

Once all time points are collected, seal the quenching plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[14][15] Its exceptional sensitivity and specificity allow for the accurate measurement of the parent compound even at low concentrations.[14][16]

Method Outline:

-

Instrumentation: A triple quadrupole mass spectrometer is typically used, operated in Multiple Reaction Monitoring (MRM) mode.[8]

-

Ionization: Electrospray Ionization (ESI) in positive mode is suitable for a molecule containing a basic piperidine nitrogen.[14]

-

MRM Transitions: Specific precursor-to-product ion transitions are identified for both the test compound and the internal standard. This "fingerprint" ensures that only the compound of interest is being quantified.[15]

-

Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is employed to separate the analyte from matrix components, preventing ion suppression and ensuring a clean signal.[17]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area of the analyte relative to the internal standard) is used to calculate the key stability parameters.

-

Calculate Percent Remaining:

-

% Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

-

-

Determine the Rate of Disappearance (k):

-

Calculate In Vitro Half-Life (t½):

-

t½ = 0.693 / k

-

The half-life is the time required for 50% of the compound to be metabolized. The unit is minutes.

-

-

Calculate In Vitro Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)

-

CLint represents the intrinsic ability of the liver enzymes to metabolize the compound, normalized to the amount of protein used in the assay.[8]

-

Hypothetical Data and Interpretation:

| Time (min) | % Remaining (Test Compound) | ln(% Remaining) | % Remaining (Warfarin) | % Remaining (Verapamil) |

| 0 | 100.0 | 4.61 | 100.0 | 100.0 |

| 5 | 88.7 | 4.49 | 98.5 | 65.1 |

| 15 | 69.8 | 4.25 | 94.2 | 25.9 |

| 30 | 48.7 | 3.89 | 89.1 | 6.7 |

| 45 | 34.1 | 3.53 | 85.3 | 1.8 |

Calculated Parameters:

-

Slope (k): -0.024 min⁻¹

-

In Vitro t½: 28.9 min (0.693 / 0.024)

-

In Vitro CLint: 48.0 µL/min/mg protein (assuming 0.5 mg/mL protein concentration and 1 mL volume for calculation simplicity)

Interpretation: The results from the control compounds (Warfarin showing low clearance, Verapamil showing high clearance) confirm the assay is performing as expected. Based on the calculated intrinsic clearance, 2-Phenyl-3-piperidin-1-yl-propan-1-ol would be classified as having moderate metabolic clearance . This suggests the compound is likely to have an acceptable, but not excessively long, half-life in vivo. This data provides a solid foundation for ranking against other compounds in the series and for predicting human pharmacokinetic parameters.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the in vitro metabolic stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. By following the detailed protocol and data analysis framework, researchers can generate reliable data to inform critical decisions in the drug discovery process. The finding of moderate clearance for this compound is encouraging, indicating it is not a "metabolic hot-spot" but that its clearance is driven by enzymatic processes.

The logical next steps in characterizing its metabolic profile would include:

-

Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed during the incubation. This would confirm or refute the theoretical pathways proposed earlier.[18]

-

Reaction Phenotyping: Incubating the compound with a panel of individual, recombinant CYP enzymes to determine which specific isoforms (e.g., CYP3A4, CYP2D6) are primarily responsible for its metabolism. This is crucial for predicting potential drug-drug interactions.[18]

-

Hepatocyte Stability Assays: Moving to a more complex in vitro model like primary human hepatocytes, which contain both Phase I and Phase II enzymes, to get a more complete picture of the compound's overall hepatic clearance.[19]

By systematically building this metabolic profile, development teams can confidently advance compounds with favorable pharmacokinetic characteristics, ultimately increasing the probability of clinical success.

References

- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.

- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

- Microsomal Stability Assay Protocol. AxisPharm.

- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH).

- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.

- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).

- Metabolic stability in liver microsomes. Mercell.

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health (NIH).

- Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate.

- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. National Institutes of Health (NIH).

- Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.

- Microsomal Clearance/Stability Assay. Domainex.

- MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH).

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications.

- Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.

- Drug Metabolism Assays. BioIVT.

- A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. PubMed.

- Metabolic stability and its role in the discovery of new chemical entities. (PDF).

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.

- Metabolic Stability Assay Services. BioIVT.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. mercell.com [mercell.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. technologynetworks.com [technologynetworks.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioivt.com [bioivt.com]

- 19. bioivt.com [bioivt.com]

"pharmacokinetics and ADME profile of 2-Phenyl-3-piperidin-1-yl-propan-1-ol"

An In-Depth Technical Guide to the Prospective Pharmacokinetic and ADME Profiling of 2-Phenyl-3-piperidin-1-yl-propan-1-ol

Authored by a Senior Application Scientist

Preamble: Charting the Course for a Novel Piperidine Derivative

The piperidine moiety is a cornerstone in medicinal chemistry, gracing numerous approved therapeutics due to its favorable physicochemical properties and ability to interact with a wide array of biological targets[1][2]. The compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol, with its characteristic phenyl and piperidine rings linked by a propanol chain, presents a compelling scaffold for potential pharmacological activity[1][3]. However, the journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its behavior within a biological system. This guide provides a comprehensive framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics, of this specific molecule.

This document is structured not as a rigid protocol, but as a strategic guide for the research scientist. It outlines the logical progression of experiments, from early in silico predictions to definitive in vivo studies, explaining the "why" behind each methodological choice. The ultimate goal is to build a holistic understanding of the compound's disposition, enabling informed decisions in a drug development program.

Part 1: Foundational Physicochemical and In Silico ADME Predictions

Prior to embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's intrinsic properties is paramount. These initial steps are cost-effective and provide early indicators of potential developmental challenges.

Physicochemical Characterization

A summary of the basic physicochemical properties of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is presented in Table 1.

| Property | Value | Significance in ADME |

| Molecular Formula | C₁₄H₂₁NO | Influences molecular weight and elemental composition[3]. |

| Molecular Weight | 219.32 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability[3]. |

| LogP (predicted) | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa (predicted) | 8.5 - 9.5 (basic) | The piperidine nitrogen is expected to be protonated at physiological pH, influencing solubility and interaction with transporters. |

| Aqueous Solubility | To be determined | Critical for dissolution in the gastrointestinal tract and formulation development. |

In Silico ADME Prediction

Computational models provide a valuable first pass at predicting the ADME properties of a novel compound. These predictions help in prioritizing experimental studies and flagging potential liabilities.

Workflow for In Silico ADME Assessment

Caption: A streamlined workflow for the initial in silico assessment of ADME properties.

Part 2: In Vitro Characterization of Absorption

The ability of a drug to be absorbed from its site of administration into the systemic circulation is a critical determinant of its efficacy. For an orally administered drug, this primarily involves traversing the intestinal epithelium.

Intestinal Permeability Assessment: The Caco-2 Bidirectional Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Compound Incubation: The test compound (2-Phenyl-3-piperidin-1-yl-propan-1-ol) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.

-

Sampling: At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver chamber.

-

Quantification: The concentration of the compound in the donor and receiver chambers is determined by a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

Efflux Ratio: The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is indicative of active efflux.

Part 3: Unraveling the Metabolic Fate

Metabolism, primarily occurring in the liver, is the biochemical transformation of drug molecules into more water-soluble compounds that can be readily excreted. Understanding the metabolic pathway and stability of a compound is crucial for predicting its half-life and potential for drug-drug interactions.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This assay provides a measure of the intrinsic clearance of a compound.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human, rat, mouse, dog, and monkey to assess inter-species differences), the test compound, and a buffer is prepared.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the concentration versus time plot.

Metabolite Identification

Identifying the major metabolites of a drug candidate is essential for understanding its clearance pathways and assessing the safety of its biotransformation products.

Workflow for Metabolite Identification

Caption: A systematic approach to identifying and characterizing metabolites.

Predicted Metabolic Pathways for 2-Phenyl-3-piperidin-1-yl-propan-1-ol:

Based on its structure, the following metabolic pathways are predicted:

-

Oxidation: Hydroxylation of the phenyl ring or the piperidine ring. N-dealkylation of the piperidine ring is also possible.

-

Glucuronidation: Conjugation of a glucuronic acid moiety to the hydroxyl group.

Part 4: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of the compound in a living system.

Single-Dose Pharmacokinetic Study in Rodents

Rats or mice are commonly used for initial in vivo PK studies.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Dosing: A cohort of animals is administered 2-Phenyl-3-piperidin-1-yl-propan-1-ol via both intravenous (IV) and oral (PO) routes. The IV dose provides information on clearance and volume of distribution, while the PO dose assesses oral bioavailability.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, as summarized in Table 2.

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |

| t₁/₂ | Elimination half-life | Determines the dosing interval. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |

| F% | Oral bioavailability | The fraction of the oral dose that reaches systemic circulation. |

Part 5: Data Integration and Interpretation

The culmination of this comprehensive ADME profiling is the integration of all in silico, in vitro, and in vivo data to build a complete picture of the pharmacokinetic properties of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. This integrated analysis will identify any potential liabilities that may hinder its development and guide further optimization of the molecule or its formulation.

References

- Smolecule. 1-(3-(Piperidin-1-YL)phenyl)propan-1-one.

- Santa Cruz Biotechnology. 2-Phenyl-3-piperidin-1-yl-propan-1-ol.

- ChemicalBook. 2-PHENYL-3-PIPERIDIN-1-YL-PROPAN-1-OL.

- Gharpure, S. J., et al.

- Anisetti, R. N. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives.

Sources

In-depth Technical Guide: The Structure-Activity Relationship (SAR) of 2-Phenyl-3-piperidin-1-yl-propan-1-ol Analogs

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature review, it has become evident that a detailed, publicly available body of research specifically focused on the structure-activity relationship (SAR) of 2-Phenyl-3-piperidin-1-yl-propan-1-ol analogs is exceptionally limited. While the core scaffold is of interest in medicinal chemistry, extensive studies detailing the systematic variation of its substituents and the corresponding impact on biological activity are not readily found in published scientific literature.

Therefore, this guide will adopt a broader, yet highly relevant, approach. We will first dissect the core molecular architecture of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, and then extrapolate established SAR principles from closely related piperidine-containing β-amino alcohols and other relevant pharmacophores. This will provide a robust framework for understanding the potential pharmacological implications of modifying this specific scaffold and will serve as a foundational document for researchers initiating new drug discovery programs in this area.

Introduction: The Pharmacological Potential of the 2-Phenyl-3-piperidin-1-yl-propan-1-ol Scaffold

The 2-Phenyl-3-piperidin-1-yl-propan-1-ol core represents a confluence of privileged structural motifs in medicinal chemistry. The presence of a phenyl ring, a piperidine moiety, and a β-amino alcohol functional group suggests potential interactions with a variety of biological targets, particularly within the central nervous system (CNS). Piperidine derivatives are integral components of numerous FDA-approved drugs, valued for their ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.[1] The β-amino alcohol structure is a well-known pharmacophore found in various adrenergic and dopaminergic agents.

This guide will explore the hypothetical SAR of this scaffold by examining the three primary regions amenable to chemical modification:

-

The Phenyl Ring (Aromatic Moiety)

-

The Propan-1-ol Backbone (Linker and Chiral Center)

-

The Piperidine Ring (Cyclic Amine)

General Synthetic Strategies

While specific protocols for a wide array of 2-Phenyl-3-piperidin-1-yl-propan-1-ol analogs are not abundant, general synthetic routes for related β-amino alcohols are well-established. A common approach involves the Mannich reaction, where a ketone (e.g., acetophenone), an amine (e.g., piperidine), and formaldehyde (or a formaldehyde equivalent) are condensed to form a β-aminoketone. Subsequent reduction of the ketone yields the desired propan-1-ol derivative.

Illustrative Synthetic Workflow:

Caption: A generalized two-step synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The Phenyl Ring: A Gateway to Modulating Potency and Selectivity

Substitutions on the phenyl ring are a cornerstone of SAR studies, offering a direct means to influence electronic properties, lipophilicity, and steric interactions with the target protein.

-

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can significantly alter the pKa of the piperidine nitrogen and the overall electronic distribution of the molecule. For many CNS targets, specific electronic patterns are crucial for optimal binding.

-

Lipophilicity and CNS Penetration: The blood-brain barrier (BBB) is a significant hurdle for CNS-active drugs. Modifying the phenyl ring with lipophilic or hydrophilic substituents can tune the overall logP of the molecule, thereby influencing its ability to cross the BBB.

-

Steric Interactions: The size and position of substituents on the phenyl ring can either promote or hinder binding to a receptor pocket. Ortho-, meta-, and para-substitutions will orient the functional groups in different spatial arrangements, allowing for the probing of the receptor's topology.

Hypothetical SAR Trends for Phenyl Ring Substitution:

| Substitution Pattern | Predicted Impact on Activity | Rationale |

| Unsubstituted Phenyl | Baseline activity | Provides a foundational hydrophobic interaction. |

| Para-substitution | Often enhances potency | Can extend into a deeper hydrophobic pocket without significant steric hindrance. |

| Ortho-substitution | May decrease activity | Can introduce steric clash, altering the preferred conformation of the phenyl ring relative to the rest of the molecule. |

| Meta-substitution | Variable effects | Can influence hydrogen bonding capabilities and dipole moment. |

| Multiple substitutions | Can fine-tune activity | Allows for a combination of electronic and steric effects to optimize binding. |

The Propan-1-ol Backbone: The Importance of Stereochemistry and Linker Rigidity

The propan-1-ol backbone contains a chiral center at the carbon bearing the hydroxyl group and the phenyl ring. The stereochemistry at this center is often critical for biological activity.

-

Stereochemistry: It is highly probable that one enantiomer will exhibit significantly greater potency than the other due to the specific three-dimensional arrangement of substituents required for optimal receptor binding. The (R)- and (S)-enantiomers will present the phenyl, hydroxyl, and piperidinomethyl groups in different spatial orientations. The synthesis of single enantiomers is crucial for elucidating the true SAR and for developing a clinically viable drug candidate.

-

The Hydroxyl Group: The hydroxyl group is a key functional group capable of forming hydrogen bonds with amino acid residues in the binding site of a receptor. Esterification or etherification of this group would likely have a profound impact on activity, potentially abolishing it if the hydrogen bond is critical for binding. However, in some cases, such modifications can improve pharmacokinetic properties.

Experimental Protocol: Chiral Separation

A common method for separating enantiomers at a research scale is through chiral High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.

-

Mobile Phase Optimization: A typical mobile phase for chiral separation of basic compounds consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve the racemic mixture of the 2-Phenyl-3-piperidin-1-yl-propan-1-ol analog in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The two enantiomers should elute at different retention times.

-

Fraction Collection: Collect the separated enantiomeric peaks.

-

Purity Analysis: Assess the enantiomeric excess (ee) of each collected fraction using the same chiral HPLC method.

The Piperidine Ring: Modulating Basicity and Exploring Vector Space

The piperidine ring is a versatile component of the scaffold, influencing the compound's basicity, solubility, and potential for additional interactions with the biological target.

-

N-Substitution: The nitrogen atom of the piperidine ring is a key basic center. Its pKa will determine the extent of protonation at physiological pH, which is often crucial for ionic interactions with acidic residues (e.g., aspartate, glutamate) in the receptor binding site. Replacing the N-hydrogen with alkyl or aryl groups can modulate this basicity and introduce additional steric bulk or hydrophobic interactions.

-

Ring Substitution: Placing substituents on the carbon atoms of the piperidine ring can explore additional binding pockets and influence the conformational preference of the ring (chair vs. boat conformations). For instance, studies on other piperidine-containing CNS agents have shown that substitution at the 4-position can be particularly effective for enhancing potency and selectivity.[2]

SAR Visualization for Piperidine Modifications:

Caption: Key areas for modification on the piperidine moiety.

Biological Evaluation: A Tiered Approach

A systematic evaluation of novel 2-Phenyl-3-piperidin-1-yl-propan-1-ol analogs would typically follow a tiered screening process.

Tier 1: In Vitro Binding Assays

-

Objective: To determine the affinity of the synthesized compounds for a panel of relevant biological targets (e.g., dopamine receptors, serotonin receptors, norepinephrine transporters, opioid receptors).

-

Methodology: Radioligand binding assays are a standard method. This involves incubating the test compound with a preparation of cells or tissues expressing the target receptor in the presence of a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Tier 2: In Vitro Functional Assays

-

Objective: To determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

-

Methodology: For G-protein coupled receptors (GPCRs), functional activity can be assessed by measuring changes in second messenger levels (e.g., cAMP, Ca²⁺) in cells expressing the target receptor.

Tier 3: In Vivo Behavioral Models

-

Objective: To assess the pharmacological effects of lead compounds in animal models of disease (e.g., models of pain, depression, psychosis). For instance, the analgesic properties of these compounds could be evaluated using the hot-plate test or the tail-flick test.[2]

Conclusion and Future Directions

The 2-Phenyl-3-piperidin-1-yl-propan-1-ol scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. While direct SAR data for this specific analog series is scarce, a rational approach to drug design can be guided by the established principles outlined in this guide. Future research should focus on the systematic synthesis and evaluation of analogs with diverse substitutions on the phenyl and piperidine rings, as well as the resolution and independent testing of the enantiomers. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical class.

References

-

Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives. Arzneimittelforschung. 1971 Dec;21(12):1992-8. [Link]

-

Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

-

Coyle, J. T., et al. (1989). Anticonvulsant activity of piperidinol and (dialkylamino)alkanol esters. Journal of Medicinal Chemistry, 32(7), 1547-1554. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Experimental Evaluation of the Analgesic Activity of 2-(3-Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl)-3-Phenyl-Propionic Acid. (2025). ResearchGate. [Link]

-

Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]

Sources

An In-depth Technical Guide to 2-Phenyl-3-piperidin-1-yl-propan-1-ol: Synthesis, Pharmacology, and Patented Applications

This technical guide provides a comprehensive overview of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a piperidine-containing 1,3-amino alcohol. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, potential pharmacological activities, and the patent landscape for structurally related compounds.

Introduction

2-Phenyl-3-piperidin-1-yl-propan-1-ol is a member of the 1,3-amino alcohol family, a class of compounds recognized for their significant roles in asymmetric synthesis and as core structural motifs in numerous natural products and active pharmaceutical ingredients.[1] The presence of the piperidine moiety, a privileged scaffold in medicinal chemistry, suggests a potential for diverse biological activities.[2] This guide will delve into the synthetic pathways to access this molecule, explore its likely pharmacological profile based on its structural characteristics, and review the intellectual property landscape of related compounds.

Synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol

The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is most effectively achieved through a two-step process. The first step involves the formation of a β-amino ketone intermediate via the Mannich reaction, followed by the reduction of the ketone to the corresponding alcohol.

Step 1: Mannich Reaction for the Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one

The Mannich reaction is a classic three-component condensation reaction that forms a C-C bond and introduces an aminoalkyl group.[3][4] In this synthesis, acetophenone, formaldehyde, and piperidine react to form the intermediate, 1-phenyl-3-(piperidin-1-yl)propan-1-one.[5]

Reaction Scheme:

Caption: Mannich reaction of acetophenone, formaldehyde, and piperidine.

Experimental Protocol:

-

Materials:

-

Acetophenone

-

Paraformaldehyde (as a source of formaldehyde)

-

Piperidine hydrochloride

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Acetone

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone (e.g., 0.1 mol), paraformaldehyde (e.g., 0.11 mol), and piperidine hydrochloride (e.g., 0.1 mol).

-

Add ethanol (e.g., 50 mL) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

-

Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/acetone mixture, to yield pure 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride.[3]

-

Quantitative Data from Analogous Reactions:

| Ketone | Amine | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Acetophenone | Dimethylamine HCl | Paraformaldehyde | HCl | Ethanol | 70-80 | [3] |

| Substituted Acetophenones | Various secondary amines | Formaldehyde | Various | Various | 60-90 | [4] |

Step 2: Reduction of 1-Phenyl-3-(piperidin-1-yl)propan-1-one to 2-Phenyl-3-piperidin-1-yl-propan-1-ol

The second step involves the reduction of the ketone functional group in the Mannich base intermediate to a hydroxyl group, yielding the final 1,3-amino alcohol. This can be achieved using various reducing agents.[2]

Reaction Scheme:

Caption: Reduction of the intermediate to the final product.

Experimental Protocol:

-

Materials:

-

1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate for extraction

-

-

Procedure (using Sodium Borohydride):

-

Dissolve 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (e.g., 0.05 mol) in methanol (e.g., 100 mL) in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (e.g., 0.075 mol) in small portions to the stirred solution.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add water to quench any unreacted sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-Phenyl-3-piperidin-1-yl-propan-1-ol.

-

The product can be further purified by column chromatography or recrystallization.

-

Pharmacological Profile and Potential Applications

While specific pharmacological data for 2-Phenyl-3-piperidin-1-yl-propan-1-ol is not extensively available in the public domain, its structural features allow for informed predictions of its potential biological activities.

Mechanism of Action (Predicted)

The 1,3-amino alcohol moiety is a common pharmacophore in compounds targeting various receptors and enzymes.[1] The piperidine ring is known to interact with a range of biological targets, and its presence can influence the pharmacokinetic properties of a molecule.[2] It is plausible that 2-Phenyl-3-piperidin-1-yl-propan-1-ol could interact with G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-containing drugs.

Based on structurally similar compounds, potential mechanisms of action could include:

-

Modulation of Neurotransmitter Systems: The phenyl and piperidine groups are found in many centrally acting drugs, suggesting potential interactions with neurotransmitter systems.[2]

-

Enzyme Inhibition: Some 1,3-amino alcohols and piperidine derivatives have been shown to be effective enzyme inhibitors.

Potential Therapeutic Areas

Given the diverse biological activities of related compounds, 2-Phenyl-3-piperidin-1-yl-propan-1-ol could be investigated for a variety of therapeutic applications:

-

Oncology: Some β-aryl-β-mercapto ketones with piperidinylethoxy groups have demonstrated cytotoxic effects on cancer cell lines.[6]

-

Neurological Disorders: The structural similarity to compounds with known CNS activity suggests potential applications in treating neurological or psychiatric conditions.[2]

-

Inflammatory Diseases: Piperidine derivatives have been implicated in the modulation of inflammatory pathways such as NF-kB and PI3K/Akt.[2]

Patent Landscape

A direct patent search for "2-Phenyl-3-piperidin-1-yl-propan-1-ol" does not yield a large number of specific results. However, the patent literature for structurally related substituted piperidinyl propanols is more extensive and provides valuable insights into the potential applications and commercial interest in this class of compounds.

Key Patent Areas for Related Compounds:

-

Modulators of Fatty Acid Amide Hydrolase (FAAH): A US patent (US7598249B2) describes piperazinyl and piperidinyl ureas as modulators of FAAH, an enzyme involved in the endocannabinoid system.[7] This suggests that related piperidine derivatives could have applications in pain, inflammation, and anxiety.

-

Treatment of Metabolic Disorders: A patent application (WO2011128394A1) discloses substituted pyrrolidine derivatives, including those with piperidine moieties, for the treatment of metabolic disorders.[8]

-

Tachykinin Antagonism: A US patent (US5648366A) covers substituted pyrrolidin-3-yl-alkyl-piperidines as tachykinin antagonists, with potential applications in neurogenic inflammation.[9]

The existing patent landscape for related structures indicates a strong interest in piperidine-containing compounds for a range of therapeutic indications. Further research and development of 2-Phenyl-3-piperidin-1-yl-propan-1-ol could lead to novel intellectual property in these or other therapeutic areas.

Conclusion

2-Phenyl-3-piperidin-1-yl-propan-1-ol is a readily accessible 1,3-amino alcohol with a chemical structure that suggests a range of potential pharmacological activities. The synthetic route via a Mannich reaction followed by reduction is a well-established and efficient method. While specific biological data for this compound is limited, the broader literature on 1,3-amino alcohols and piperidine-containing compounds provides a strong rationale for its further investigation in drug discovery programs. The existing patent landscape for related molecules highlights the potential for developing novel therapeutics based on this chemical scaffold. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this promising compound.

References

- Google Patents. (n.d.). US3637712A - Piperidylpropanol compounds.

-

ResearchGate. (2025, August 6). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders.

- Google Patents. (n.d.). US7598249B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase.

-

ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

- Google Patents. (n.d.). US7307091B2 - Deuterated 3-piperidinopropiophenone and medicaments containing said compounds.

-

National Institutes of Health. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]

- Google Patents. (n.d.). US5648366A - Substituted pyrrolidin-3-yl-alkyl-piperidines.

-

Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). Retrieved from [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

-

ResearchGate. (2025, November 28). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

SID. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

-

ACS Publications. (n.d.). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2014, August). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3- benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Retrieved from [Link]

-